

1-Boc-3-(3,4-dichlorophenyl)piperazine

molecular weight and formula

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Compound of Interest

Compound Name: 1-Boc-3-(3,4-dichlorophenyl)piperazine

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An In-depth Technical Guide to **1-Boc-3-(3,4-dichlorophenyl)piperazine**: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate, commonly known as **1-Boc-3-(3,4-dichlorophenyl)piperazine**. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, its strategic importance in chemical synthesis, detailed protocols for its preparation and characterization, and its role as a key intermediate in the development of novel therapeutics.

Core Physicochemical Properties

A precise understanding of a molecule's properties is the foundation of its application. **1-Boc-3-(3,4-dichlorophenyl)piperazine** is a substituted piperazine derivative where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This feature is critical for its utility in multi-step organic synthesis.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₀ Cl ₂ N ₂ O ₂	[1]
Molecular Weight	331.24 g/mol	[1]
CAS Number	185110-16-1	[1][2]
IUPAC Name	tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate	[1]
Synonyms	1-BOC-3-(3,4-DICHLORO-PHENYL)PIPERAZINE, 3-(3,4-DICHLORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER	[1]

Strategic Importance in Medicinal Chemistry

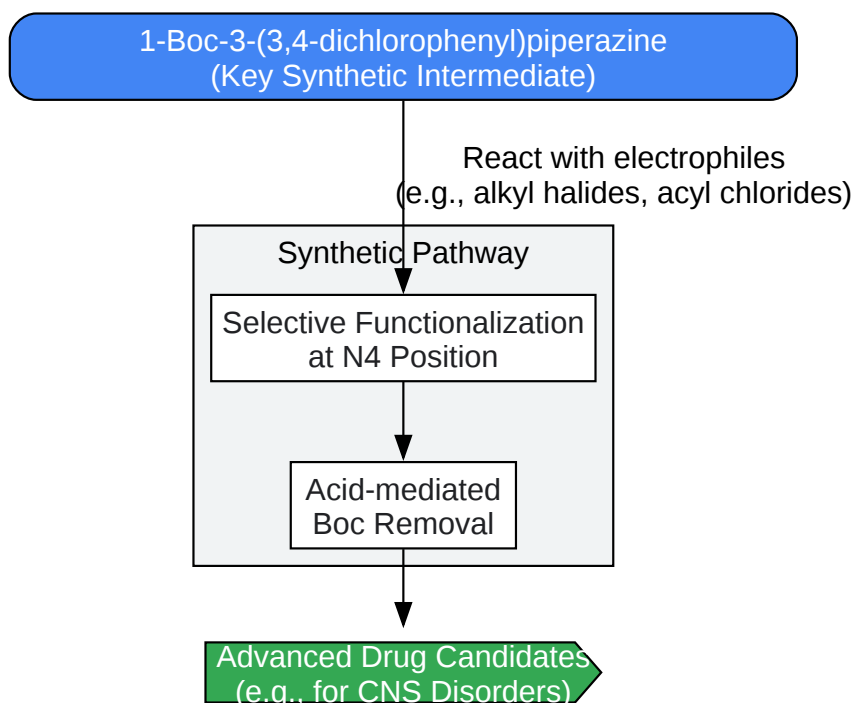
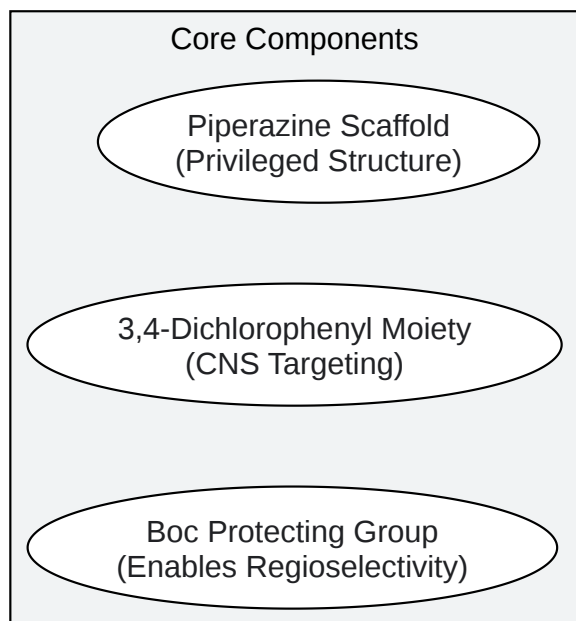
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved drugs targeting diverse biological systems.[3][4][5] Its unique physicochemical properties, including its basicity and ability to improve aqueous solubility, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

The subject of this guide, **1-Boc-3-(3,4-dichlorophenyl)piperazine**, combines three critical elements:

- The Piperazine Core: A versatile scaffold for building complex molecules.[6]
- The 3,4-Dichlorophenyl Group: This moiety is often associated with compounds targeting the central nervous system (CNS). The parent compound, 1-(3,4-dichlorophenyl)piperazine, is utilized in neuroscience research and explored for potential antidepressant and anxiolytic applications, often related to its interaction with serotonin receptors.[7]
- The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine. Its presence allows for selective functionalization of the unprotected secondary amine at the 4-position of the piperazine ring. This regioselectivity is paramount in

complex syntheses, preventing unwanted side reactions and enabling the precise construction of target molecules.^[4]

This strategic combination makes **1-Boc-3-(3,4-dichlorophenyl)piperazine** a high-value intermediate for synthesizing libraries of compounds aimed at CNS disorders and other therapeutic areas.



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Logical role of the title compound in drug discovery.

Synthesis and Purification Protocol

The synthesis of **1-Boc-3-(3,4-dichlorophenyl)piperazine** is logically approached in two primary stages: first, the synthesis of the unprotected piperazine core, followed by the selective N-Boc protection.

Stage 1: Synthesis of 1-(3,4-Dichlorophenyl)piperazine

This procedure is adapted from established methods for the synthesis of N-aryl piperazines.[8]

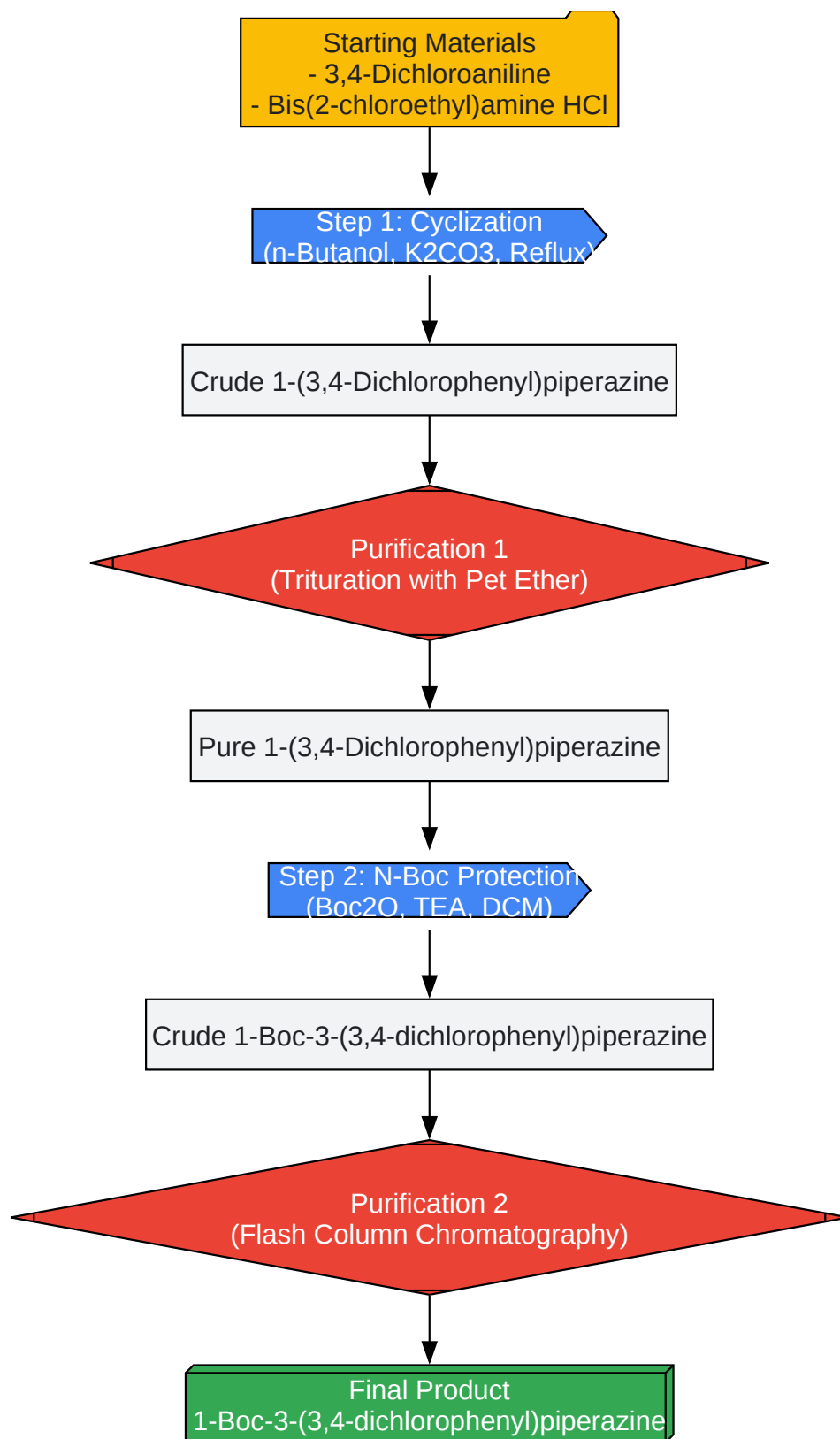
- **Reaction Principle:** This reaction is a double N-alkylation where the aniline nitrogen of 3,4-dichloroaniline acts as a nucleophile, cyclizing with bis(2-chloroethyl)amine to form the piperazine ring. Potassium carbonate serves as a base to neutralize the HCl generated during the reaction.
- **Materials:**
 - 3,4-Dichloroaniline
 - Bis(2-chloroethyl)amine hydrochloride
 - Anhydrous potassium carbonate (K_2CO_3)
 - n-Butanol (solvent)
 - Petroleum ether
- **Procedure:**
 - To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dichloroaniline (0.25 mol), bis(2-chloroethyl)amine hydrochloride (0.25 mol), and anhydrous potassium carbonate (0.36 mol).
 - Add a sufficient volume of n-butanol to the flask (approx. 500 mL).
 - Heat the mixture to reflux with vigorous stirring and maintain reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the n-butanol, yielding a residual oil.
- Triturate the oil with petroleum ether to induce precipitation of the product.
- Collect the resulting solid by vacuum filtration, wash with cold petroleum ether, and dry to yield 1-(3,4-dichlorophenyl)piperazine.^[8]

Stage 2: N-Boc Protection

- Reaction Principle: The unprotected 1-(3,4-dichlorophenyl)piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O). The more nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbonyl of Boc₂O, leading to the formation of the N-Boc protected product. A base like triethylamine (TEA) or sodium bicarbonate is used to scavenge the acidic byproducts.
- Materials:
 - 1-(3,4-Dichlorophenyl)piperazine (from Stage 1)
 - Di-tert-butyl dicarbonate (Boc₂O)
 - Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
 - Triethylamine (TEA) or Sodium Bicarbonate (aqueous solution)
- Procedure:
 - Dissolve 1-(3,4-dichlorophenyl)piperazine (1.0 eq) in DCM in a round-bottom flask.
 - Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
 - In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.

- Add the Boc₂O solution dropwise to the stirred piperazine solution at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
- Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield pure **1-Boc-3-(3,4-dichlorophenyl)piperazine**.



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General synthetic and purification workflow.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized **1-Boc-3-(3,4-dichlorophenyl)piperazine**, a suite of analytical techniques must be employed.

- High-Performance Liquid Chromatography (HPLC):
 - Purpose: To assess the purity of the final compound.
 - Methodology: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid). Detection is performed using a UV detector, monitoring at a wavelength where the dichlorophenyl chromophore absorbs (e.g., ~254 nm). A purity level of >95% is generally required for subsequent use in drug discovery workflows.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To confirm the chemical structure.
 - ^1H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the dichlorophenyl ring, the piperazine ring protons, and the large singlet corresponding to the nine equivalent protons of the tert-butyl (Boc) group.
 - ^{13}C NMR: The carbon NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the Boc group (~155 ppm) and the carbons of the aromatic ring.
- Mass Spectrometry (MS):
 - Purpose: To confirm the molecular weight of the compound.
 - Methodology: Electrospray ionization (ESI) is a common method. The analysis should show a prominent peak corresponding to the $[\text{M}+\text{H}]^+$ ion at m/z 331.24 (or other adducts like $[\text{M}+\text{Na}]^+$), confirming the molecular formula $\text{C}_{15}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_2$. The characteristic isotopic pattern for two chlorine atoms should also be visible.

Conclusion

1-Boc-3-(3,4-dichlorophenyl)piperazine is more than a simple chemical; it is a strategically designed intermediate that provides medicinal chemists with a reliable and versatile platform for innovation. Its synthesis, while requiring careful execution and purification, is based on well-established chemical principles. The combination of a CNS-active pharmacophore with the regioselective control offered by the Boc protecting group makes this compound an invaluable asset in the synthesis of next-generation therapeutics, particularly for neurological and psychiatric disorders. Proper analytical validation is crucial to ensure its quality and suitability for advancing drug discovery programs.

References

- PrepChem. Synthesis of 1-(3,4-Dichlorophenyl)piperazine. [Link]
- NIST. 1-(3,4-dichlorophenyl)piperazine. [Link]
- PubChem. 1-(3,4-Dichlorophenyl)piperazine. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
- PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

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Sources

- 1. 1-BOC-3-(3,4-DICHLOROPHENYL)PIPERAZINE CAS#: 185110-16-1 [amp.chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinnno.com [nbinnno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. prepchem.com [prepchem.com]
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